REACTION_SMILES
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[CH3:10][O:11][c:12]1[cH:13][cH:14][c:15]([P:16]2(=[S:19])[S:17][P:18]([c:20]3[cH:21][cH:22][c:23]([O:24][CH3:25])[cH:26][cH:27]3)(=[S:28])[S:29]2)[cH:30][cH:31]1.[CH:1]1([C:7](=[O:8])[NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1>>[CH:1]1([C:7]([NH2:9])=[S:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C1CCCCC1
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Name
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Type
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product
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Smiles
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NC(=S)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |